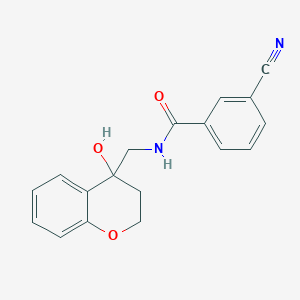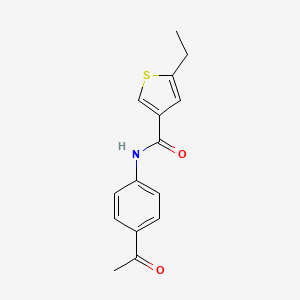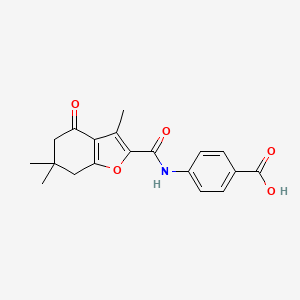
3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide is a chemical compound with the molecular formula C17H14N2O3 This compound is characterized by the presence of a cyano group, a hydroxychroman moiety, and a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide typically involves the following steps:
Formation of the Hydroxychroman Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as cyanogen bromide or sodium cyanide.
Formation of the Benzamide Structure: This involves the reaction of the hydroxychroman derivative with benzoyl chloride or benzamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of chromanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxychroman moiety may interact with enzymes or receptors, while the cyano group can participate in nucleophilic or electrophilic reactions. The benzamide structure may facilitate binding to proteins or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-cyano-N-(phenylmethyl)benzamide: Similar structure but lacks the hydroxychroman moiety.
4-hydroxy-N-(phenylmethyl)benzamide: Similar structure but lacks the cyano group.
N-(4-hydroxyphenyl)-3-cyanobenzamide: Similar structure but with different positioning of functional groups.
Uniqueness
3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the hydroxychroman moiety, in particular, distinguishes it from other similar compounds and may contribute to its specific interactions and effects.
Propiedades
IUPAC Name |
3-cyano-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c19-11-13-4-3-5-14(10-13)17(21)20-12-18(22)8-9-23-16-7-2-1-6-15(16)18/h1-7,10,22H,8-9,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMZTWJRNWMCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CC(=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2858715.png)

![[1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2858719.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2858720.png)
![1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2858721.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B2858722.png)

![N-[(2-fluorophenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide](/img/structure/B2858727.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2858728.png)
![N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B2858731.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(4-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2858732.png)
![7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-N-[3-(TRIFLUOROMETHOXY)PHENYL]-1,8-NAPHTHYRIDIN-4-AMINE](/img/structure/B2858733.png)
![3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2858734.png)

